![molecular formula C17H15N3O2S2 B12135495 2-methyl-N-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12135495.png)

2-methyl-N-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

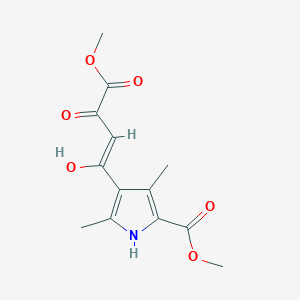

2-メチル-N-{(5Z)-5-[(1-メチル-1H-ピロール-2-イル)メチリデン]-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル}ベンザミドは、チアゾリジノン環、ピロール部分、およびベンザミド基を特徴とする複雑な有機化合物です。

製造方法

合成経路と反応条件

2-メチル-N-{(5Z)-5-[(1-メチル-1H-ピロール-2-イル)メチリデン]-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル}ベンザミドの合成は、通常、複数のステップで構成されます。

チアゾリジノン環の形成: チアゾリジノン環は、チオ尿素誘導体とα-ハロケトンを塩基性条件下で反応させることで合成できます。

ピロール部分の導入: ピロール部分は、ピロールアルデヒドとチアゾリジノン中間体を縮合反応させることで導入できます。

ベンザミド基の形成: 最終ステップでは、ベンゾイルクロリド誘導体で中間体をアシル化してベンザミド基を形成します。

工業的製造方法

この化合物の工業的製造には、高収率と高純度を確保するために、上記の合成経路を最適化する必要があります。これには、自動化された反応器、連続フローケミストリー、再結晶やクロマトグラフィーなどの厳格な精製技術の使用が含まれる場合があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide typically involves multiple steps:

Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a thiourea derivative with an α-haloketone under basic conditions.

Introduction of the Pyrrole Moiety: The pyrrole moiety can be introduced via a condensation reaction between a pyrrole aldehyde and the thiazolidinone intermediate.

Formation of the Benzamide Group: The final step involves the acylation of the intermediate with a benzoyl chloride derivative to form the benzamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

化学反応の分析

反応の種類

酸化: 化合物は、特にピロール部分で酸化反応を起こし、ピロールオキシドを生成します。

還元: 還元反応はカルボニル基で起こり、カルボニル基をアルコールに変換します。

置換: 化合物は、特にベンザミド基で求核置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。

還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤がよく使用されます。

置換: アミンやチオールなどの求核剤は、塩基性または酸性条件下で使用できます。

主な生成物

酸化: ピロールオキシドおよびその他の酸化誘導体。

還元: 元の化合物のアルコール誘導体。

置換: さまざまな置換ベンザミド誘導体。

科学研究への応用

2-メチル-N-{(5Z)-5-[(1-メチル-1H-ピロール-2-イル)メチリデン]-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル}ベンザミドは、いくつかの科学研究への応用があります。

医薬品化学: 化合物は、生物学的標的に結合する能力により、抗炎症剤や抗がん剤としての可能性が研究されています。

材料科学: 特定の電子特性と光学特性を持つ新規材料の開発に使用できます。

生物学的研究: 化合物は、酵素阻害やタンパク質結合に関する研究に使用されています。

科学的研究の応用

2-methyl-N-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.

Materials Science: It can be used in the development of novel materials with specific electronic and optical properties.

Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.

作用機序

2-メチル-N-{(5Z)-5-[(1-メチル-1H-ピロール-2-イル)メチリデン]-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル}ベンザミドの作用機序は、特定の分子標的との相互作用を伴います。

分子標的: 化合物は、酵素や受容体に結合してその活性を変化させる可能性があります。

関与する経路: 炎症やがんの進行に関与する特定のシグナル伝達経路を阻害する可能性があります。

類似化合物の比較

類似化合物

- 2-(1-メチル-1H-ピロール-2-イル)-N'-(1-ナフチルメチリデン)アセトヒドラジド

- 3-(1-メチル-1H-ピロール-2-イル)ピリジン

ユニークさ

類似化合物と比較して、2-メチル-N-{(5Z)-5-[(1-メチル-1H-ピロール-2-イル)メチリデン]-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル}ベンザミドは、異なる化学反応性と生物活性をもたらす官能基の特定の組み合わせがユニークです。

類似化合物との比較

Similar Compounds

- 2-(1-methyl-1H-pyrrol-2-yl)-N’-(1-naphthylmethylene)acetohydrazide

- 3-(1-methyl-1H-pyrrol-2-yl)pyridine

Uniqueness

Compared to similar compounds, 2-methyl-N-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

特性

分子式 |

C17H15N3O2S2 |

|---|---|

分子量 |

357.5 g/mol |

IUPAC名 |

2-methyl-N-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |

InChI |

InChI=1S/C17H15N3O2S2/c1-11-6-3-4-8-13(11)15(21)18-20-16(22)14(24-17(20)23)10-12-7-5-9-19(12)2/h3-10H,1-2H3,(H,18,21)/b14-10- |

InChIキー |

WRXWWXMYLNCGCA-UVTDQMKNSA-N |

異性体SMILES |

CC1=CC=CC=C1C(=O)NN2C(=O)/C(=C/C3=CC=CN3C)/SC2=S |

正規SMILES |

CC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CC=CN3C)SC2=S |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide](/img/structure/B12135427.png)

![3-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12135444.png)

![1-[(2E)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-phenylthiourea](/img/structure/B12135452.png)

![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135468.png)

![2-[(4-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12135470.png)

![6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B12135472.png)

![N-(3-fluoro-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135478.png)

![Methyl 2-{[(4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbonyl]amino}benzoate](/img/structure/B12135481.png)

![5,6-dimethyl-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12135484.png)

![N-(3,4-difluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12135492.png)

![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methylphenyl)aceta mide](/img/structure/B12135493.png)

![2-(2-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12135497.png)